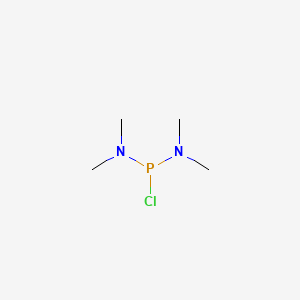

Bis(dimethylamino)chlorophosphine

Descripción

Overview of its Significance in Phosphorus Chemistry

The significance of bis(dimethylamino)chlorophosphine in phosphorus chemistry stems largely from its role as a versatile synthetic intermediate. Aminophosphines, in general, have become popular in synthesis due to their stability, low toxicity, and ease of handling compared to other phosphorus reagents. rsc.org this compound, specifically, serves as a key reagent for preparing a variety of organophosphorus compounds, most notably phosphine (B1218219) ligands that are crucial for homogeneous catalysis. sigmaaldrich.comacs.org

The synthesis of aminophosphine (B1255530) chlorides like this compound is typically achieved through the sequential amination of phosphorus trihalides. wikipedia.org For instance, the reaction of phosphorus trichloride (B1173362) with a secondary amine, such as dimethylamine (B145610), leads to the formation of the corresponding aminophosphine chloride. wikipedia.org A related compound, bis(diethylamino)chlorophosphine (B1222284), is prepared by treating phosphorus trichloride with diethylamine (B46881). wikipedia.org

The P-N bonds in aminophosphines are susceptible to protonolysis, meaning they can be cleaved by protic reagents like alcohols or anhydrous hydrogen chloride. wikipedia.org This reactivity allows the dimethylamino groups to act as protecting or directing groups that can be removed later in a synthetic sequence. For example, after using the chlorophosphine to build a more complex phosphine, the amino groups can be replaced to yield dichlorophosphines, which are themselves important synthetic precursors. wikipedia.orgwikipedia.org

Furthermore, diaminophosphorus chlorides are precursors to phosphenium ions, which are highly reactive cationic phosphorus species of the type [(R₂N)₂P]⁺. wikipedia.org This reactivity opens avenues to novel phosphorus-containing structures and materials. The compound also plays a role in phosphorylation reactions, a fundamental process in organic synthesis, particularly in the construction of nucleotides for DNA and RNA synthesis. tcichemicals.com Its ability to act as both a precursor and, in some contexts, a reducing agent highlights its multifaceted utility in the synthesis of materials like Indium Phosphide (B1233454) (InP) nanocrystals. fao.org

Historical Perspectives on its Development and Early Applications

The development of this compound is intrinsically linked to the broader evolution of organophosphorus chemistry. While specific early synthesis dates for this exact compound are not extensively documented in readily available literature, the general methods for creating aminophosphines have been established for many years. The fundamental reaction involves the controlled substitution of chlorine atoms on phosphorus trichloride with amino groups. wikipedia.org

Early research in organophosphorus chemistry, dating back to the 19th and early 20th centuries with reactions like the Michaelis-Arbuzov and Pudovik additions, laid the groundwork for the synthesis of a vast range of phosphorus compounds. beilstein-journals.org The utility of phosphine-based ligands in catalysis was recognized later, with seminal work by chemists like Tolman in the 1970s characterizing the electronic and steric effects of these ligands. acs.org This understanding spurred the development of new phosphine ligands and the reagents to create them.

Dialkylchlorophosphines emerged as highly versatile building blocks for creating tertiary phosphine ligands. acs.orgnih.gov Their synthesis generally relies on the nucleophilic substitution of phosphorus trichloride. nih.gov this compound fits within this class of reagents, offering a stable and reactive platform for synthesizing unsymmetrical tertiary phosphines, which are valuable in asymmetric catalysis. sigmaaldrich.comwikipedia.org The amino groups are less prone to react with Grignard or organolithium reagents compared to the chloride, allowing for selective formation of a P-C bond, followed by subsequent cleavage of the P-N bonds if desired. wikipedia.org This strategic advantage has cemented its place as a valuable tool in the synthetic chemist's arsenal (B13267) for constructing complex molecules and catalysts.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-[chloro(dimethylamino)phosphanyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12ClN2P/c1-6(2)8(5)7(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJFLEHNBOUSIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187122 | |

| Record name | Chlorobis(dimethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3348-44-5 | |

| Record name | Chlorobis(dimethylamino)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3348-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorobis(dimethylamino)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003348445 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorobis(dimethylamino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorobis(dimethylamino)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Methodological Advancements for Bis Dimethylamino Chlorophosphine

Established Synthetic Pathways and Precursor Chemistry

The most conventional and widely adopted method for synthesizing bis(dialkylamino)chlorophosphines involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with a secondary amine. In the case of bis(dimethylamino)chlorophosphine, the primary precursors are phosphorus trichloride and dimethylamine (B145610).

The standard reaction proceeds via the stoichiometric addition of four equivalents of the secondary amine to one equivalent of phosphorus trichloride. wikipedia.org Two equivalents of the amine act as nucleophiles, displacing two chlorine atoms on the phosphorus center, while the other two equivalents serve as a base to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium (B1175870) salt.

Reaction Scheme: PCl₃ + 4 (CH₃)₂NH → [(CH₃)₂N]₂PCl + 2 (CH₃)₂NH₂Cl

This method is foundational in organophosphorus chemistry. A key challenge in this and related syntheses is achieving high selectivity. To prevent the formation of byproducts from multiple substitutions, a protective group strategy can be employed, where PCl₃ is replaced with a reagent like ClP(NR₂)₂. st-andrews.ac.uk The resulting aminophosphinyl intermediate, ArP(NR₂)₂, can be isolated and subsequently reacted with excess HCl gas to yield the desired dichlorophosphine. st-andrews.ac.uk

The diethyl analogue, bis(diethylamino)chlorophosphine (B1222284), is prepared similarly by treating phosphorus trichloride with diethylamine (B46881). wikipedia.org A reported procedure specifies carrying out this reaction in acetonitrile (B52724) at room temperature. chemicalbook.com The utility of these aminophosphine (B1255530) chlorides is demonstrated in their reactions with organometallic reagents, such as organolithium compounds, to form new phosphorus-carbon bonds. wiley-vch.de

Table 1: Precursors for Established Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Phosphorus Trichloride | PCl₃ | Source of the phosphorus-chlorine backbone |

| Dimethylamine | (CH₃)₂NH | Nucleophile and HCl scavenger |

Advanced Synthetic Approaches and Optimized Protocols

Research has focused on developing alternative and more efficient synthetic routes to chlorophosphines, addressing the limitations of traditional methods, such as harsh reagents and purification challenges.

Alternative strategies often involve starting from different phosphorus-containing precursors or employing novel reaction mechanisms.

One notable alternative is a two-step procedure that begins with a phosphite (B83602), such as diethyl phosphite. This readily available and relatively safe starting material is first reacted with an alkylating agent to produce a dialkylphosphine oxide. acs.org This intermediate can then be converted to the corresponding chlorodialkylphosphine. acs.org The reduction of the phosphine (B1218219) oxide to the chlorophosphine can be achieved using an acid chloride, such as acetyl chloride, which provides the desired product in high yields under mild conditions. acs.orgresearchgate.net

Another advanced method involves the formal insertion of a phosphinidene (B88843), like tert-butyl phosphinidene (t-Bu–P), into the carbon-chlorine bond of acyl chlorides. rsc.org This approach yields acyl(chloro)phosphines, which are valuable precursors for other important compounds. rsc.org

For aryldichlorophosphines, a scalable route has been developed starting from aromatic hydrocarbons and phosphorus pentasulfide. This reaction forms perthiophosphonic anhydrides, which are then reduced with lithium aluminum hydride (LiAlH₄) to primary phosphines (ArPH₂). Subsequent reaction with a phosgene (B1210022) solution affords the final aryldichlorophosphine (ArPCl₂). st-andrews.ac.uk

Syntheses that utilize aminophosphine derivatives as key intermediates offer pathways to complex and sterically demanding chlorophosphines. A sophisticated route has been developed for bis(bicyclo[1.1.1]pentyl)chlorophosphine (Bcp₂PCl) that showcases this approach. nih.gov The synthesis starts with a doubly protected PH₂Cl proxy, iPr₂NPH₂·BH₃. nih.gov

This aminophosphine borane (B79455) undergoes further reactions to yield an amidodialkylphosphine borane complex, Bcp₂PNiPr₂·BH₃. This intermediate is then converted to the target chlorophosphine in a two-step sequence:

Borane Deprotection: Treatment with diethylamine removes the borane protecting group, yielding the putative amidodialkylphosphine. nih.gov

Chlorination: The resulting aminophosphine is directly chlorinated without isolation using ethereal HCl to give the final chlorophosphine product. nih.gov

This methodology avoids the use of highly pyrophoric reagents like PH₃ and validates the use of amidophosphine boranes as convenient synthons for chlorophosphines. nih.gov

Table 2: Comparison of Synthetic Approaches

| Method | Starting Materials | Key Intermediates | Advantages |

|---|---|---|---|

| Established Pathway | PCl₃, Secondary Amine | N/A | Direct, well-established |

| Phosphine Oxide Route | Diethyl Phosphite, Alkylating Agent, Acid Chloride | Dialkylphosphine Oxide | Uses safer precursors, mild conditions |

| Phosphinidene Insertion | Phosphinidene Source, Acyl Chloride | Phosphonium Intermediate | Novel C-P bond formation |

| Aminophosphine Borane Route | iPr₂NPH₂·BH₃, Propellane | Amidodialkylphosphine Borane | Access to sterically hindered phosphines, avoids hazardous reagents |

Purification Methodologies and Challenges in Synthesis

The purification of this compound and related compounds is crucial for obtaining a high-purity product, which is essential for subsequent reactions.

A common purification technique is fractional distillation under high vacuum . wiley-vch.de This method is effective for separating the liquid chlorophosphine product from less volatile impurities and solid byproducts. For some chlorophosphines, Kugelrohr distillation is a suitable alternative for purification on a smaller scale. nih.gov

The synthesis workup often involves filtration to remove solid byproducts, such as the ammonium salts formed during the reaction of PCl₃ with amines. wiley-vch.de The reaction mixture is typically treated with a non-polar solvent like diethyl ether to precipitate the salts, which are then removed by filtration under an inert atmosphere to prevent hydrolysis of the product. wiley-vch.de

Several challenges are associated with these synthetic pathways.

Byproduct Formation: The reaction of PCl₃ can lead to the formation of multiply substituted byproducts (e.g., P(NR₂)₃), which can lower the yield of the desired monochloro species. st-andrews.ac.uk

Purification Difficulties: In routes involving borane reagents, the removal of boron-containing side products can be challenging. acs.org

Low Yields: Some traditional reduction routes are plagued by low yields and the formation of phosphorus-phosphorus coupled byproducts (R₂P-PR₂). acs.org

Reagent Sensitivity: The reagents and products are often sensitive to air and moisture, necessitating the use of inert atmosphere techniques (e.g., argon or nitrogen) throughout the synthesis and purification process.

Reactivity Mechanisms and Transformations of Bis Dimethylamino Chlorophosphine

Role as a Precursor in Organophosphorus Compound Synthesis

A primary application of bis(dimethylamino)chlorophosphine is as a building block for the synthesis of more complex organophosphorus compounds. Its ability to react with various nucleophiles allows for the introduction of the bis(dimethylamino)phosphino group into a wide array of molecules.

This compound can be oxidized to form bis(dimethylamino)phosphoryl chloride. biosynth.comcymitquimica.com This transformation converts the phosphorus center from a trivalent to a pentavalent state, creating a phosphoryl group. Bis(dimethylamino)phosphoryl chloride is a useful reagent in its own right, often employed in phosphorylation reactions. biosynth.comnih.gov

The synthesis of phosphoramidates, compounds containing a phosphorus-nitrogen bond, can be achieved through various methods. nih.gov One approach involves the reaction of H-phosphonates with amines in the presence of a copper catalyst and oxygen. rsc.org Another method is the iodine-mediated dehydrogenative cross-coupling of H-phosphonates and amines. nih.gov Additionally, phosphoramidates can be synthesized via oxidative cross-coupling using chlorinating agents like trichloroisocyanuric acid. nih.govresearchgate.net

The synthesis of phosphorothioates and phosphoramidites often involves the use of bis(dialkylamino)chlorophosphines. For instance, bis(diethylamino)chlorophosphine (B1222284) is prepared by reacting phosphorus trichloride (B1173362) with diethylamine (B46881). wikipedia.org This reagent can then be used in subsequent steps to create phosphorothioates and phosphoramidites.

Phosphoramidites are crucial building blocks in the automated chemical synthesis of oligonucleotides. nih.gov The standard method involves the reaction of a protected nucleoside with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a weak acid activator like 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI). researchgate.netbiosearchtech.com

Bis(dialkylamino)chlorophosphines are instrumental in the synthesis of nucleotide analogs and in the solid-phase synthesis of oligonucleotides. nih.govnih.gov The phosphoramidite (B1245037) method, which is the gold standard for oligonucleotide synthesis, relies on these precursors. nih.govsigmaaldrich.com

Interactive Table: Key Reagents in Organophosphorus Synthesis

| Reagent | CAS Number | Molecular Formula | Application |

| This compound | 3348-44-5 | C4H12ClN2P | Precursor for various organophosphorus compounds. sigmaaldrich.comsigmaaldrich.comfishersci.fiscbt.com |

| Bis(dimethylamino)phosphoryl Chloride | 1605-65-8 | C4H12ClN2OP | Used in phosphorylation reactions. cymitquimica.comnih.govstrem.com |

| 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 85547-26-6 | C9H17ClN2OP | Phosphitylating agent in oligonucleotide synthesis. |

| 1H-Tetrazole | 288-94-8 | CH2N4 | Activator in phosphoramidite chemistry. |

| 4,5-Dicyanoimidazole (DCI) | 1122-28-7 | C5H2N4 | Alternative activator for oligonucleotide synthesis. biosearchtech.com |

Participation in Nucleophilic and Electrophilic Reactions

This compound exhibits dual reactivity, capable of acting as both a nucleophile and an electrophile. The lone pair of electrons on the phosphorus atom allows it to act as a nucleophile. Conversely, the phosphorus atom is also electron-deficient due to the electronegativity of the chlorine and nitrogen atoms, making it susceptible to nucleophilic attack, thus behaving as an electrophile. biosynth.com This dual nature makes it a versatile reagent in organic synthesis. For example, it can react with electrophiles to form phosphorochloridic esters. biosynth.com

Catalytic and Reagent Applications in Organic Synthesis

Beyond its role as a precursor, this compound and its derivatives find applications as reagents and ligands in various organic reactions.

Phosphine (B1218219) compounds are widely used as ligands for transition metal catalysts, particularly palladium and nickel, in cross-coupling reactions. tcichemicals.combeilstein-journals.org The electronic and steric properties of the phosphine ligand significantly influence the catalyst's activity and selectivity. tcichemicals.com this compound and its analogs can serve as precursors to phosphine ligands used in reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

The development of bulky and electron-rich phosphine ligands has been crucial for the advancement of cross-coupling technologies, enabling the use of less reactive substrates. tcichemicals.comnih.gov For example, dialkylbiarylphosphine ligands have proven highly effective in a variety of cross-coupling and amination reactions. nih.govacs.org In nickel-catalyzed Suzuki-Miyaura cross-coupling, both monophosphine and bisphosphine ligands are utilized, with the choice depending on the specific substrates and reaction conditions. nih.gov The ligand plays a critical role in all steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

Ligand in Transition Metal-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides and pseudohalides. entegris.com The efficacy of this reaction is profoundly dependent on the nature of the phosphine ligand, which modulates the reactivity of the palladium center. While this compound is noted for its suitability in this reaction, specific data on its direct use is limited. sigmaaldrich.comsigmaaldrich.com Instead, it serves as a foundational building block for creating more sterically demanding and electron-rich dialkylbiaryl phosphine ligands, which are hallmarks of efficient Buchwald-Hartwig catalysts. rsc.org These more complex ligands, often synthesized from precursors like this compound, are crucial for promoting the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. nih.gov The development of ligands such as BippyPhos has led to catalyst systems with unprecedented scope, capable of coupling a wide array of (hetero)aryl chlorides with various nitrogen-based nucleophiles, including primary and secondary amines, amides, and even ammonia. nih.gov

Suzuki-Miyaura Coupling

Sonogashira Coupling

The Sonogashira coupling reaction forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst, a copper co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org While this compound is listed as a potential ligand for this transformation, sigmaaldrich.comsigmaaldrich.com research highlights the use of other specialized phosphine ligands. For instance, bulky and electron-rich phosphines can facilitate copper-free Sonogashira reactions. libretexts.org The development of air-stable, monoligated palladium precatalysts with ligands like di-tert-butylneopentylphosphine (B1584642) has enabled room-temperature, copper-free couplings of challenging substrates. nih.gov The versatility of the Sonogashira reaction is evident in its application to the synthesis of complex molecules and functional materials. wikipedia.org

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. nih.gov This reaction is noted for its functional group tolerance. This compound is considered a suitable ligand for this coupling, sigmaaldrich.comsigmaaldrich.com although specific examples of its direct application are scarce. The focus in the literature is often on the development of highly active catalyst systems with specialized ligands, such as acenaphthoimidazolylidene palladium complexes, which can catalyze the coupling of a broad range of substrates, including less reactive (hetero)aryl chlorides, at low catalyst loadings. nih.gov

Heck Reaction and Variants

The Heck reaction is a palladium-catalyzed method for forming a substituted alkene through the reaction of an unsaturated halide with an alkene. nih.gov this compound is recognized as a suitable ligand for this process. sigmaaldrich.comsigmaaldrich.com Research into Heck catalysis has shown that dichloro-bis(aminophosphine) complexes of palladium are highly active catalysts. nih.govrsc.org The composition of the aminophosphine (B1255530) ligand, particularly the number of P-N bonds, can significantly influence the catalytic activity, with nanoparticle formation being a key aspect of the catalytic cycle under certain conditions. rsc.org

Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides to form carbon-carbon bonds. organic-chemistry.orgnih.gov A key feature of this reaction is the need for an activating agent, such as a fluoride (B91410) ion or a base, to facilitate the transmetalation of the organosilane to the palladium center. organic-chemistry.org this compound is listed as a suitable ligand for the Hiyama coupling. sigmaaldrich.comsigmaaldrich.com The development of this reaction has provided a valuable alternative to other cross-coupling methods, with applications in the synthesis of complex organic molecules. nih.gov

Stille Coupling

The Stille coupling reaction creates a carbon-carbon bond by reacting an organotin compound with an organic halide or pseudohalide, catalyzed by palladium. nih.gov This method is known for its versatility and tolerance of a wide range of functional groups. This compound is identified as a suitable ligand for this reaction. sigmaaldrich.comsigmaaldrich.com The catalytic cycle involves oxidative addition of the halide to the palladium(0) center, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Role in Radical Reactions and Activation Mechanisms

While the direct participation of this compound in initiating radical reactions is not extensively documented, its role as a ligand in transition metal-catalyzed processes that may involve radical intermediates is significant. The activation of this aminophosphine is a critical step in its catalytic applications, often involving its coordination to a metal center.

In the context of cross-coupling reactions, the phosphorus atom of this compound acts as a Lewis base, donating its lone pair of electrons to a transition metal, typically from the platinum group, such as palladium or nickel. This coordination activates the metal center, influencing its oxidative addition and reductive elimination steps, which are fundamental to the catalytic cycle. The electron-rich nature of the phosphorus center, enhanced by the nitrogen atoms of the dimethylamino groups, increases the electron density on the metal, which can facilitate the oxidative addition of substrates.

Although direct, well-documented examples of this compound in classic radical chain reactions are scarce, its derivatives can be involved in radical processes. For instance, related aminophosphine boranes can serve as precursors to phosphinyl radicals under certain conditions. Furthermore, in some catalytic cycles, single-electron transfer (SET) mechanisms can lead to the formation of radical intermediates, and the nature of the phosphine ligand, such as this compound, can influence the stability and reactivity of these transient species.

Facilitation of Specific Organic Reactions and Enhanced Selectivity

This compound has found utility as a ligand in a variety of important carbon-carbon and carbon-heteroatom bond-forming reactions. Its presence in the coordination sphere of a transition metal catalyst can significantly impact the reaction's efficiency and selectivity. The steric bulk and electronic properties of the dimethylamino groups play a crucial role in dictating the outcome of these transformations.

The compound is recognized as a suitable ligand for a range of palladium-catalyzed cross-coupling reactions. mdpi.comsigmaaldrich.com These include:

Buchwald-Hartwig Amination: Facilitating the formation of carbon-nitrogen bonds.

Heck Reaction: Enabling the coupling of unsaturated halides with alkenes.

Hiyama Coupling: Promoting the cross-coupling of organosilanes with organic halides.

Negishi Coupling: Effecting the reaction between organozinc compounds and organic halides.

Sonogashira Coupling: Catalyzing the coupling of terminal alkynes with aryl or vinyl halides.

Stille Coupling: Assisting the reaction of organostannanes with organic halides.

Suzuki-Miyaura Coupling: Promoting the cross-coupling of organoboron compounds with organic halides. mdpi.comsigmaaldrich.com

The enhanced selectivity observed in reactions employing aminophosphine ligands can be attributed to several factors. rsc.orgsigmaaldrich.com The steric hindrance provided by the dimethylamino groups can influence the regioselectivity of bond formation by directing incoming substrates to less hindered positions on the catalytic complex. Furthermore, the electronic effects of the ligand can modulate the reactivity of the metal center, thereby influencing chemoselectivity, particularly when multiple reactive sites are present in a substrate. In asymmetric catalysis, chiral aminophosphine ligands, derived from precursors like this compound, are instrumental in achieving high enantioselectivity. rsc.orgsigmaaldrich.com

Adduct Formation and Complexation Behavior

The phosphorus atom in this compound, with its available lone pair of electrons, readily forms adducts and complexes with a variety of Lewis acids, including transition metals and other electrophilic species. This coordination behavior is central to its function as a ligand in catalysis and as a building block for more complex molecules.

The formation of transition metal complexes is a key aspect of its reactivity. It can coordinate to metals such as gold, silver, copper, and palladium. mdpi.comtsijournals.com The synthesis of these complexes typically involves the reaction of this compound with a suitable metal precursor, such as a metal halide or another complex with labile ligands. The resulting complexes can be isolated and characterized using various spectroscopic techniques, including NMR and X-ray crystallography, to elucidate their structure and bonding.

The nature of the adducts and complexes formed can vary depending on the metal, its oxidation state, and the reaction conditions. For example, it can act as a monodentate ligand, coordinating through the phosphorus atom. The electronic properties of the dimethylamino groups make the phosphorus atom a strong sigma-donor, which contributes to the stability of the resulting metal complexes. The reactivity of these coordinated complexes is often different from that of the free ligand, enabling a wide range of chemical transformations.

Below is a table summarizing some of the key reactions where this compound acts as a ligand:

| Reaction Name | Description |

| Buchwald-Hartwig Amination | Formation of C-N bonds |

| Heck Reaction | Coupling of unsaturated halides with alkenes |

| Hiyama Coupling | Cross-coupling of organosilanes and organic halides |

| Negishi Coupling | Reaction of organozinc compounds with organic halides |

| Sonogashira Coupling | Coupling of terminal alkynes with aryl/vinyl halides |

| Stille Coupling | Reaction of organostannanes with organic halides |

| Suzuki-Miyaura Coupling | Cross-coupling of organoboron compounds and organic halides |

This data is based on general applications of aminophosphine ligands in catalysis. mdpi.comsigmaaldrich.com

Spectroscopic and Structural Characterization of Bis Dimethylamino Chlorophosphine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the structure of bis(dimethylamino)chlorophosphine and its derivatives in solution. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, ³¹P, and ¹⁵N, detailed information about the molecular framework, electronic environment, and intermolecular interactions can be obtained.

In the ¹H NMR spectrum of this compound, the protons of the methyl groups attached to the nitrogen atoms give rise to a characteristic signal. Due to the symmetrical nature of the molecule, a single resonance is typically observed for all twelve protons. The chemical shift of this signal provides information about the electronic environment of the methyl groups.

Derivatives of this compound exhibit more complex ¹H NMR spectra. For instance, in 2-diphenylphosphino-2'-(N,N-dimethylamino)-biphenyl, the aromatic protons appear as a multiplet in the range of δ 6.58-7.13 ppm, while the N-methyl protons are observed as a singlet at δ 2.35 ppm. rsc.org Similarly, for tris(4-methoxyphenyl)phosphine (B1294419) derivatives, the aromatic protons resonate as multiplets between δ 6.98-8.15 ppm, and the methoxy (B1213986) protons appear as a singlet at δ 3.79 ppm. rsc.org

¹³C NMR spectroscopy provides valuable insights into the carbon framework of this compound and its derivatives. In the parent compound, a single resonance is expected for the four equivalent methyl carbons.

For more complex derivatives, such as 2-diphenylphosphino-2'-(N,N-dimethylamino)-biphenyl, a multitude of signals is observed in the ¹³C{¹H} NMR spectrum. The aromatic carbons resonate in the region of δ 118.1-151.4 ppm, while the N-methyl carbons appear at δ 43.5 ppm. rsc.org The ¹³C NMR spectrum of a carbonyl-containing derivative, [RuCl₂(CO)(L)(PⁱPr₂Me)₂], shows a triplet for the carbonyl carbon, indicating its cis disposition to two phosphine (B1218219) ligands. researchgate.net

³¹P NMR spectroscopy is arguably the most informative technique for characterizing phosphorus-containing compounds like this compound. The ³¹P nucleus is highly sensitive to its chemical environment, resulting in a wide range of chemical shifts that are diagnostic of the phosphorus oxidation state, coordination number, and the nature of the substituents. huji.ac.il

The ³¹P chemical shift of this compound itself is a key identifier. For P(III) compounds in general, chemical shifts can range from -240 to +227 ppm relative to H₃PO₄. sjtu.edu.cn The purity of commercial this compound is often specified as ≥96.0% by ³¹P NMR. thermofisher.comthermofisher.comthermofisher.com

The ³¹P NMR spectra of derivatives provide a wealth of information. For example, the reaction of tri(o-tolyl)phosphine with certain reagents leads to new phosphorus species with distinct ³¹P NMR signals. rsc.org In the case of platinum complexes with dppe (1,2-bis(diphenylphosphino)ethane) ligands, the ³¹P NMR spectrum shows two different phosphorus signals, both coupled to ¹⁹⁵Pt, confirming the chelated coordination of the dppe ligand. rsc.org The chemical shift values are a good indicator of chelation in such complexes. rsc.org

Coupling between the ³¹P nucleus and other nuclei, such as ¹H and ¹⁹F, provides further structural information. One-bond ³¹P-¹H coupling constants are typically large, in the range of 600-700 Hz, while two-bond and three-bond couplings are significantly smaller. huji.ac.il In fluorinated phosphine derivatives, ¹J(P-F) coupling constants are also observed. For instance, in the difluorophosphorane derivative of 2-diphenylphosphino-2'-(N,N-dimethylamino)-biphenyl, a ¹J(P-F) coupling of 677.0 Hz is seen. rsc.org

Table 1: Selected ³¹P NMR Data for this compound Derivatives

| Compound | Solvent | ³¹P Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| Ph₃PF₂ | CD₂Cl₂ | -54.9 | ¹J(P-F) = 659.5 |

| RPh₂PF₂ (R = dimethylamino-biphenyl) | CD₂Cl₂ | -39.0 | ¹J(P-F) = 677.0 |

| (4-MeO-C₆H₄)₃PF₂ | MeCN-d₃ | -42.6 | ¹J(P-F) = 652.2 |

| [Pt(bpy-H-κC)(Me)(dppe-κ²P,P)] | - | 44.7, 43.3 | J(Pt-P) = 1953, J(Pt-P) = 1814 |

Data compiled from various research findings. rsc.orgrsc.org

While less common than other NMR techniques, ¹⁵N NMR spectroscopy can provide direct information about the nitrogen atoms in this compound and its derivatives. The chemical shifts and coupling constants of the ¹⁵N nucleus are sensitive to the geometry and electronic structure around the nitrogen atom. Data for this compound is available in spectral databases. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure of the molecule through fragmentation patterns.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. shimadzu.com This technique is well-suited for the analysis of volatile compounds like this compound and its derivatives. mdpi.com In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated into its individual components. shimadzu.com The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the compound, allowing for its identification. mdpi.com

The NIST Mass Spectrometry Data Center contains GC-MS data for this compound. nih.gov Derivatization is a common strategy in GC-MS to improve the volatility and thermal stability of analytes, which can be particularly useful for certain derivatives of this compound. weber.hu

Fast Atom Bombardment (FAB) Mass Spectroscopy

Fast Atom Bombardment (FAB) mass spectrometry is a soft ionization technique particularly useful for analyzing thermally labile and non-volatile compounds. wikipedia.orgtaylorfrancis.com In this method, a high-energy beam of atoms, typically xenon or argon, bombards a sample dissolved in a non-volatile liquid matrix like glycerol. wikipedia.orgumd.edu This process generates pseudomolecular ions, such as [M+H]⁺ (protonated molecule) or [M-H]⁻ (deprotonated molecule), with minimal fragmentation. wikipedia.orgyoutube.com

Electrospray Ionization Mass Spectrometry (ESI-MS) and Fragmentation Pathway Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique widely used for analyzing polar and large molecules. nih.gov It is particularly valuable for studying organophosphorus compounds, including derivatives of this compound. nih.govmdpi.com ESI-MS allows for the gentle transfer of ions from solution into the gas phase, which can then be analyzed by a mass spectrometer. nih.gov

In the context of this compound derivatives, such as O-alkyl N-[bis(dimethylamino)methylidene]-P-methylphosphonamidates, ESI-MS has been instrumental in elucidating their fragmentation pathways. nih.govresearchgate.net Collision-induced dissociation (CID) studies on the protonated molecules reveal characteristic fragmentation patterns. nih.gov For instance, the fragmentation of these derivatives often involves McLafferty rearrangement, hydrogen rearrangement, and even intramolecular electrophilic aromatic substitution. nih.gov

The fragmentation of organophosphorus compounds is significantly influenced by their substituent groups. mdpi.com For example, alkyl and halogenated organophosphorus flame retardants typically undergo successive McLafferty rearrangements, leading to the cleavage of substituents and the formation of stable ions like [H₄PO₄]⁺. mdpi.com In contrast, aromatic organophosphorus compounds can exhibit cleavage of both C-O and P-O bonds. mdpi.com Understanding these fragmentation pathways is crucial for the structural identification of unknown organophosphorus compounds. nih.govmdpi.com

| Ionization Technique | Primary Application for this compound & Derivatives | Key Information Obtained |

| Fast Atom Bombardment (FAB)-MS | Molecular weight determination of non-volatile compounds. | Molecular ion peak ([M+H]⁺ or [M-H]⁻), confirming molecular weight. |

| Electrospray Ionization (ESI)-MS | Structural elucidation and fragmentation analysis of polar derivatives. | Fragmentation patterns, identification of characteristic neutral losses and product ions. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of its chemical bonds.

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. For example, in the characterization of related organophosphorus compounds, IR spectra have been used to confirm the presence of organic cations. researchgate.net The vibrational frequencies of P-Cl, P-N, and C-N bonds would be expected to appear in specific regions of the IR spectrum, providing evidence for the compound's structure. While a detailed IR spectrum for the parent compound is not provided, this technique remains a fundamental characterization method.

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.commdpi.com It provides detailed information about bond lengths, bond angles, and intermolecular interactions. mdpi.comosti.gov

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous molecular structure. mdpi.commdpi.com This technique has been successfully applied to determine the crystal structures of various derivatives and related compounds. For instance, the structure of bis[4-(dimethylamino)pyridinium]di-μ-chlorido-bis[dichloridomercurate(II)] was determined by single-crystal X-ray diffraction, revealing the arrangement of the organic cations and the inorganic anions in the crystal lattice. researchgate.netresearchgate.net Similarly, the structure of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(dimethylamino)prop-2-en-1-one was elucidated, providing precise bond lengths and angles. eurjchem.com

Although a specific single-crystal structure of this compound is not detailed in the search results, the application of SCXRD to its derivatives and related molecules demonstrates its crucial role in definitively establishing their solid-state conformations and packing. nih.govnih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. researchgate.netnih.gov By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify and analyze different types of interactions, such as hydrogen bonds and van der Waals contacts. nih.govnih.gov

This analysis has been applied to derivatives containing dimethylamino groups, such as bis[4-(dimethylamino)pyridinium]di-μ-chlorido-bis[dichloridomercurate(II)]. researchgate.netresearchgate.net The Hirshfeld surface analysis confirmed the significance of N-H···Cl and C-H···Cl hydrogen bonds in forming the three-dimensional network. researchgate.netresearchgate.net It also helped to differentiate weaker interactions like π-π stacking and Cl···Cl interactions. researchgate.net In another study on an iridium(III) complex, Hirshfeld analysis revealed that H···H contacts were the dominant intermolecular interactions. nih.govnih.gov This technique provides valuable insights into the forces that govern the packing of molecules in the solid state. researchgate.neteurjchem.com

| X-ray Diffraction Technique | Primary Application | Key Information Obtained |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise determination of the 3D molecular structure. | Atomic coordinates, bond lengths, bond angles, and crystal packing. |

| Hirshfeld Surface Analysis | Visualization and quantification of intermolecular interactions. | Identification and relative contribution of hydrogen bonds, van der Waals forces, and other non-covalent interactions. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

In the context of this compound and its derivatives, UV-Vis spectroscopy can be used to study their electronic properties. For example, the optical properties of bis[4-(dimethylamino)pyridinium]di-μ-chlorido-bis[dichloridomercurate(II)] were investigated using UV-Vis absorption spectroscopy. researchgate.net The absorption spectrum can reveal the presence of chromophores and provide information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net While detailed UV-Vis data for this compound itself is not provided, this technique is a standard method for characterizing the electronic structure of related compounds. researchgate.net

Computational Chemistry and Theoretical Investigations of Bis Dimethylamino Chlorophosphine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing detailed insights into the electronic structure, geometry, and energy of molecules. These methods, which are based on the principles of quantum mechanics, are broadly categorized into Density Functional Theory (DFT), ab initio methods, and semi-empirical calculations, each offering a different balance of accuracy and computational cost.

Density Functional Theory (DFT) has become one of the most popular and versatile quantum chemical methods for studying a wide range of molecular systems, including organophosphorus compounds. nih.gov DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational accuracy and efficiency. nih.gov

DFT studies can be employed to optimize the molecular geometry of Bis(dimethylamino)chlorophosphine, predicting bond lengths, bond angles, and dihedral angles. Various functionals, which are approximations for the exchange-correlation energy, are available within the DFT framework. Common functionals used in studies of organic and organometallic molecules include hybrid functionals like B3LYP and PBE0, as well as range-separated functionals like ωB97X-D. beilstein-journals.orgund.edu The choice of functional, in combination with an appropriate basis set (e.g., Pople-style basis sets like 6-31G(d,p) or correlation-consistent basis sets), is crucial for obtaining reliable results. und.edunih.gov

For organophosphorus compounds, DFT is widely used to calculate various properties:

Molecular Structures: Predicting the ground-state geometry.

Vibrational Frequencies: Simulating infrared spectra to help identify characteristic vibrational modes.

Reaction Mechanisms: Investigating reaction pathways, transition states, and activation energies.

Spectroscopic Properties: Predicting NMR chemical shifts, which is particularly important for phosphorus-containing molecules. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data or empirical parameterization. These methods solve the Schrödinger equation and are systematically improvable, meaning that increasing the level of theory and the size of the basis set generally leads to more accurate results that converge towards the exact solution.

Prominent ab initio methods include Hartree-Fock (HF) theory, Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory, such as the "gold standard" CCSD(T) method. und.edu While computationally very demanding, these methods serve as important benchmarks for validating the accuracy of more approximate methods like DFT. und.edu For a molecule like this compound, ab initio calculations could provide highly accurate predictions of its geometric and electronic properties, serving as a reference for assessing the performance of various DFT functionals.

Semi-empirical and empirical calculations represent a more approximate level of theory, where some parameters are derived from or fitted to experimental data. This parameterization significantly reduces the computational cost compared to ab initio or DFT methods, allowing for the study of much larger molecular systems or for high-throughput computational screening.

While less accurate, these methods can be useful for initial explorations of molecular conformations or for studying large assemblies of molecules where higher-level theories are computationally prohibitive. The use of scaling factors, sometimes derived from empirical comparisons with experimental data, can also be seen as a related approach to improve the accuracy of more approximate methods. beilstein-journals.org

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics methods focus on the electronic structure of a molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the behavior of larger, more complex systems over time. nih.gov

Molecular mechanics models a molecule as a collection of atoms held together by springs, representing chemical bonds. The energy of the system is calculated using a force field, which is a set of parameters and potential energy functions that describe interactions like bond stretching, angle bending, torsional rotations, and non-bonded van der Waals and electrostatic interactions. MD simulations use these force fields to solve Newton's equations of motion for the atoms in the system, thereby simulating their movement over a specific period. nih.govrsc.org

For this compound, MD simulations could be used to:

Explore its conformational landscape and the flexibility of the dimethylamino groups.

Simulate its behavior in different solvents to understand solvation effects.

Study its interactions with other molecules, such as substrates or catalysts in a reaction mixture. nih.gov

MD simulations provide a bridge between the static picture of a single molecule and the dynamic behavior of a real chemical system. mdpi.commdpi.com

Prediction and Validation of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation of experimental results and the structural elucidation of new compounds. researchgate.net For organophosphorus chemistry, the prediction of ³¹P NMR chemical shifts is of particular interest.

The ³¹P nucleus is 100% abundant and has a spin of ½, making ³¹P NMR spectroscopy a powerful technique for characterizing organophosphorus compounds. The chemical shift is highly sensitive to the electronic environment around the phosphorus atom.

Quantum chemical calculations, especially DFT, have become a standard tool for predicting ³¹P NMR chemical shifts. beilstein-journals.org The process involves calculating the magnetic shielding tensor (σ) for the phosphorus nucleus, which is then converted to a chemical shift (δ) by referencing it against the calculated shielding of a standard compound, typically phosphine (B1218219) (PH₃) or phosphoric acid (H₃PO₄). beilstein-journals.org

The accuracy of these predictions is highly dependent on the chosen computational methodology. Studies have shown that no single DFT functional is universally superior for all types of phosphorus compounds. beilstein-journals.org For example, functionals like PBE0 and M06-2X have shown good performance, but their accuracy can vary depending on the specific class of compound being studied. beilstein-journals.org To improve accuracy, linear regression scaling methods are often employed, where a linear correlation between calculated shielding values and experimental chemical shifts for a set of known compounds is used to correct the predicted values. beilstein-journals.orgresearchgate.net

The table below illustrates the performance of different DFT functionals for calculating ³¹P NMR chemical shifts for a set of organophosphorus compounds, showing the Mean Absolute Deviation (MAD) and Root Mean Square Deviation (RMSD) from experimental values.

| Method (Optimization//NMR Calculation) | MAD (ppm) | RMSD (ppm) |

| M06-2X//M06-2X | 5.4 | 7.1 |

| M06-2X//PBE0 | 6.9 | 8.5 |

| M06-2X//ωB97x-D | 6.8 | 9.1 |

| Data derived from a study on various tri- and tetracoordinate phosphorus compounds. beilstein-journals.org |

Relativistic effects, which become more significant for heavier elements, can also influence the magnetic shielding of phosphorus. While often considered minor for phosphorus compared to heavier elements, including scalar relativistic corrections in high-accuracy calculations can improve the agreement with experimental data, especially for compounds containing other heavy atoms.

Vibrational Spectroscopy (IR, Raman) Assignment Support

Computational methods, particularly Density Functional Theory (DFT), are instrumental in the analysis of the vibrational spectra of molecules like this compound. Theoretical frequency calculations can predict the infrared (IR) and Raman active vibrational modes. These calculated spectra, when compared with experimental data, provide a basis for the definitive assignment of spectral bands to specific molecular motions, such as P-Cl stretching, P-N stretching, and various bending and torsional modes of the dimethylamino groups. While a detailed vibrational analysis for this specific molecule is not readily found in the literature, studies on similar aminophosphine (B1255530) compounds demonstrate the utility of this approach.

Conformational Analysis and Energetic Data

The rotational freedom around the P-N bonds in this compound gives rise to multiple possible conformations. Computational modeling is essential for identifying the stable conformers and determining their relative energies. Such analyses for related aminophosphines often reveal a complex potential energy surface with several local minima. The calculated energy differences between conformers are crucial for understanding the molecule's behavior in different environments.

Enthalpies of Formation and Thermochemical Studies

The standard enthalpy of formation (ΔHf°) is a key thermochemical property that can be estimated with high accuracy using computational methods. High-level ab initio calculations, such as G3 or G4 theory, are often employed for this purpose. These calculations involve determining the total electronic energy of the molecule and applying various corrections to arrive at a reliable enthalpy value. For this compound, such calculations would provide fundamental data for understanding its thermodynamic stability.

Bond Enthalpies and Derived Structural Data

Computational chemistry allows for the detailed examination of the molecule's geometry and the strength of its chemical bonds. Optimization of the molecular geometry using methods like DFT can provide precise bond lengths and angles. From the optimized structure, bond dissociation enthalpies can be calculated, offering insights into the relative strengths of the P-Cl, P-N, and N-C bonds. This information is critical for predicting the chemical reactivity of the molecule. For instance, gas-phase electron diffraction studies on the structurally similar bis(dimethylamino)silane have revealed insights into its molecular structure, which can serve as a comparative basis for theoretical models of this compound. rsc.org

HOMO-LUMO Properties and Electronic Structure Analysis

The electronic properties of this compound can be elucidated through analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. A time-resolved photoelectron spectroscopy study on the related 4-(dimethylamino)benzethyne highlights the importance of understanding excited-state dynamics and intramolecular charge transfer, which are also relevant to the electronic behavior of this compound. rsc.org

Reaction Mechanism Modeling and Pathway Elucidation

Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound. For example, its reactions with nucleophiles can be modeled to determine the most likely reaction pathways. Theoretical studies on the reaction of a hindered chlorophosphine with Grignard reagents have explored potential mechanisms such as SN2@P or a novel SN2@Cl followed by SN2@C. nih.gov Such computational investigations can elucidate the structures of transition states and intermediates, and calculate activation energies, thereby providing a detailed understanding of the reaction kinetics and stereochemical outcomes. Aminophosphines, in general, are recognized for their utility as ligands in catalysis, and understanding their reaction mechanisms is crucial for the design of new catalytic systems. rsc.orgsigmaaldrich.com

Advanced Applications in Specialized Chemical Synthesis

Synthesis of Ligands for Catalysis

Bis(dimethylamino)chlorophosphine is a cornerstone reagent for the synthesis of phosphine (B1218219) ligands, which are indispensable in homogeneous catalysis. sigmaaldrich.com Phosphine ligands coordinate to transition metal centers, and by modifying their electronic and steric properties, the activity, selectivity, and stability of the catalyst can be finely tuned. The electrophilic nature of the P-Cl bond in this compound allows for straightforward reactions with nucleophiles like organolithium or Grignard reagents to form P-C bonds, a fundamental step in ligand synthesis. wikipedia.org

These ligands are pivotal for a multitude of cross-coupling reactions that form the bedrock of modern organic synthesis.

Table 1: Catalytic Reactions Employing Ligands Derived from Chlorophosphine Precursors

| Reaction Name | Description |

| Suzuki-Miyaura Coupling | Forms a carbon-carbon bond between an organoboron compound and an organohalide. |

| Buchwald-Hartwig Amination | Forms a carbon-nitrogen bond between an aryl halide/triflate and an amine. |

| Heck Reaction | Forms a carbon-carbon bond between an unsaturated halide and an alkene. |

| Sonogashira Coupling | Forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. |

| Negishi Coupling | Forms a carbon-carbon bond between an organozinc compound and an organohalide. |

| Stille Coupling | Forms a carbon-carbon bond between an organotin compound and an organohalide. |

| Hiyama Coupling | Forms a carbon-carbon bond between an organosilicon compound and an organohalide. |

| Data sourced from references sigmaaldrich.com. |

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, forming a distinctive claw-like structure. This configuration imparts exceptional stability to the resulting metal complex. This compound and its analogs are instrumental in the modular synthesis of PNP (diamine-bridged) and PCP (phenyl-bridged) pincer ligands.

The synthesis typically involves the condensation reaction between an aromatic backbone containing two nucleophilic sites (e.g., a diamine like 2,6-diaminopyridine) and an electrophilic chlorophosphine, such as this compound, in the presence of a base. This modular approach allows for systematic variation of the ligand's properties by simply changing the aromatic core or the substituents on the phosphorus atom, enabling the creation of a large library of ligands for screening in catalytic applications.

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical industry, where the therapeutic effect of a drug is often specific to a single enantiomer. This compound is a key building block for creating chiral phosphine ligands.

The synthesis of many "privileged" chiral diphosphine ligands—such as those in the Josiphos, BINAP, and SEGPHOS families—often begins with an electrophilic dialkylchlorophosphine derivative. A common strategy involves using chiral building blocks sourced from the "chiral pool," such as chiral amines or alcohols. These can be reacted with chlorophosphines to create chiral phosphoramidite (B1245037) or phosphonite ligands. For example, condensation of a chlorophosphine with a chiral secondary amine can produce a chiral ligand, with the stereochemistry being controlled by the ligand itself. This modularity facilitates the rapid development and screening of new ligands for specific asymmetric transformations, such as the synthesis of alpha-chiral amines. wikipedia.org

Role in Oligonucleotide Synthesis and Genetic Studies

The chemical synthesis of DNA and RNA oligonucleotides, which are fundamental tools in genetic studies, diagnostics, and therapeutics, is predominantly achieved via the phosphoramidite method on a solid support. This automated, cyclical process relies on phosphoramidite monomers as the essential building blocks for constructing the oligonucleotide chain.

This compound and its analogs, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, are critical reagents for preparing these phosphoramidite monomers. The synthesis involves the reaction of a protected nucleoside (with a free 3'-hydroxyl group) with the chlorophosphine reagent in the presence of a non-nucleophilic base. This reaction, known as phosphitylation, converts the hydroxyl group into a reactive phosphoramidite moiety.

During the automated synthesis cycle, this phosphoramidite group is activated and couples with the free 5'-hydroxyl group of the growing oligonucleotide chain, forming an unstable phosphite (B83602) triester linkage. This linkage is subsequently oxidized to the stable phosphate (B84403) triester, and the cycle repeats until the desired sequence is assembled. The use of dialkylaminochlorophosphines is therefore central to the very foundation of modern DNA and RNA synthesis. Furthermore, related phosphorodiamidite chemistry is employed in the synthesis of modified oligonucleotides like Morpholinos, which are used as steric blockers in exon-skipping therapies. wikipedia.org

Historical Context and Future Directions in Bis Dimethylamino Chlorophosphine Research

Evolution of its Role and Impact in Synthetic Chemistry

Bis(dimethylamino)chlorophosphine has established itself as a cornerstone reagent in organophosphorus chemistry, primarily serving as a versatile precursor for the synthesis of tertiary phosphines. The evolution of its role is intrinsically linked to the rise of transition-metal-catalyzed cross-coupling reactions, where phosphine (B1218219) ligands are crucial for modulating the reactivity and selectivity of the metal center. sigmaaldrich.comacs.org Historically, the synthesis of diverse phosphine ligands was a significant bottleneck in the development of new catalytic systems. nih.gov The utility of this compound lies in its function as a phosphitylating agent, readily reacting with organometallic reagents, such as Grignard or organolithium compounds, to form a P-C bond. rsc.org

The impact of this reagent expanded significantly with the recognition that the dimethylamino groups are excellent leaving groups in the presence of hydrogen chloride, allowing for the sequential and controlled introduction of different organic substituents onto the phosphorus atom. This stepwise approach opened the door to a modular synthesis of a vast array of phosphine ligands with tailored electronic and steric properties. A key application that underscores its importance is in the preparation of dialkylbiaryl phosphine ligands, which are a "privileged" class of ligands developed by researchers like Buchwald that have proven highly effective in palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. sigmaaldrich.comacs.org

Furthermore, this compound and its analogs, like bis(diethylamino)chlorophosphine (B1222284), have been instrumental in the synthesis of more complex chiral phosphines. wikipedia.orgnih.gov By reacting with chiral auxiliaries, such as (-)-menthol or ephedrine-derived compounds, diastereomeric phosphorus intermediates are formed. nih.govbeilstein-journals.org These can be separated and subsequently converted into enantiopure P-stereogenic phosphines, which are highly valuable in asymmetric catalysis. beilstein-journals.org This capability has had a profound impact on the synthesis of chiral molecules, a critical endeavor in the pharmaceutical and agrochemical industries. The compound's reliability and versatility have thus solidified its status as an enabling tool in synthetic chemistry, allowing for the creation of ligands that are fundamental to many modern chemical transformations. nih.gov

Table 1: Selected Applications of Ligands Derived from this compound

| Catalytic Reaction | Ligand Type | Role of Ligand |

|---|---|---|

| Suzuki-Miyaura Coupling | Dialkylbiaryl phosphines | Enhances catalyst activity and stability for C-C bond formation. |

| Buchwald-Hartwig Amination | Dialkylbiaryl phosphines | Facilitates the formation of C-N bonds, crucial for synthesizing amines. sigmaaldrich.com |

| Heck Reaction | Monophosphine and Diphosphine ligands | Controls regioselectivity and efficiency in C-C bond formation involving alkenes. sigmaaldrich.com |

| Asymmetric Hydrogenation | Chiral Phosphines (e.g., BINAP derivatives) | Induces enantioselectivity in the reduction of prochiral substrates. |

| Sonogashira Coupling | Various phosphine ligands | Promotes the coupling of terminal alkynes with aryl or vinyl halides. sigmaaldrich.com |

Emerging Research Areas and Potential Future Applications

Building on its established role, this compound is finding utility in several emerging research areas that extend beyond traditional ligand synthesis. One significant frontier is the development of advanced materials. Phosphorus-containing compounds are known for properties such as flame retardancy and their ability to act as photocatalysts. researchgate.netchemimpex.com this compound serves as a key building block for integrating phosphorus centers into polymer backbones or onto surfaces, creating materials with tailored electronic or photophysical properties. fau.eu Research is ongoing into phosphorus-modified heterogeneous catalysts for applications in sustainable energy, such as selective hydrogenation and dehydrogenation processes, where phosphorus can enhance catalyst stability and selectivity. fau.eu

In the realm of catalysis, there is a growing interest in creating more sustainable and efficient catalytic systems. One promising approach involves the synthesis of phosphine-functionalized ionic liquids (PF-PILs). nih.gov These molecules combine the coordinating properties of a phosphine ligand with the unique solvent properties of an ionic liquid, enabling a "self-supporting" catalyst system that can be easily separated and recycled without the need for large volumes of carrier solvents. nih.gov This directly addresses issues of catalyst recovery and reuse, which are critical for industrial-scale applications.

Furthermore, the versatility of this compound is being exploited in the synthesis of novel organocatalysts and biomimetic systems. researchgate.netnih.gov Phosphorus compounds can exhibit a wide range of catalytic activities beyond their role as ligands for metals. nih.gov Emerging applications include their use in nucleophilic phosphine catalysis to activate various organic molecules and in the development of catalysts that mimic the function of enzymes like hydrogenases. researchgate.net There is also potential for its use in the synthesis of complex molecules for the pharmaceutical and agrochemical industries, where the introduction of a phosphinoyl or related group can impart specific biological activities. chemimpex.comnih.gov For instance, analogs are used to create compounds targeting neurological disorders or to enhance the efficacy of pesticides. chemimpex.com The continued exploration of visible light-driven transformations mediated by phosphines also represents a growing field where this precursor could play a vital role. rsc.org

Challenges and Opportunities for Sustainable Chemical Utilization

The use of this compound, while impactful, presents several challenges from a green chemistry perspective. The traditional synthesis of chlorophosphines often relies on phosphorus trichloride (B1173362) (PCl₃), a highly reactive and hazardous starting material. acs.orgwikipedia.org The reaction with dimethylamine (B145610) typically generates significant quantities of dimethylammonium chloride as a stoichiometric byproduct, leading to poor atom economy and creating salt waste streams that require disposal. wikipedia.org These factors contribute to a high process mass intensity (PMI), a key metric in green chemistry that quantifies waste generation. nih.gov

However, these challenges create significant opportunities for innovation in sustainable chemistry. A primary goal is the development of greener synthetic routes to this compound and other phosphine precursors. This could involve exploring catalytic methods that avoid the use of PCl₃ or developing processes that can utilize or recycle the byproducts. acs.org For example, recent research has focused on creating "PH₂Cl synthons"—safer, protected reagents that act as equivalents to hazardous phosphorus halides, potentially offering milder and more controlled reaction pathways. acs.orgnih.gov

Table 2: Green Chemistry Principles Applied to this compound

| Green Chemistry Principle | Challenge in Current Synthesis/Use | Opportunity for Sustainable Innovation |

|---|---|---|

| 1. Prevention | Generation of ammonium (B1175870) salt byproducts in synthesis. wikipedia.org | Design synthetic routes with higher atom economy; use in highly efficient, recyclable catalysts to minimize downstream waste. sigmaaldrich.com |

| 2. Atom Economy | Poor atom economy due to stoichiometric byproduct formation. | Develop catalytic syntheses of the reagent itself or alternative phosphitylating agents. |

| 3. Less Hazardous Synthesis | Use of hazardous PCl₃ as a starting material. acs.orgwikipedia.org | Develop alternative, safer phosphorus sources or protected synthons. nih.gov |

| 5. Safer Solvents & Auxiliaries | Use of volatile and potentially hazardous organic solvents. | Develop solvent-free reaction conditions or utilize safer media like water or recyclable ionic liquids. nih.gov |

| 9. Catalysis | Use in stoichiometric reactions or to create single-use catalysts. | Focus on creating highly active and recyclable catalysts to replace stoichiometric reagents in broader applications. fau.eunih.gov |

Q & A

Q. What are the established synthetic routes for Bis(dimethylamino)chlorophosphine, and what reaction conditions optimize yield?

this compound is synthesized via the reaction of phosphorus trichloride (PCl₃) with dimethylamine in anhydrous conditions. A detailed procedure involves stepwise substitution:

- Step 1 : Slow addition of dimethylamine to PCl₃ under inert atmosphere at 0–5°C to prevent exothermic side reactions.

- Step 2 : Gradual warming to room temperature, followed by vacuum distillation to isolate the product (boiling point ~70–75°C at reduced pressure). Yields exceeding 85% are achieved by maintaining strict moisture exclusion and stoichiometric control .

Q. How is this compound utilized as a precursor in organophosphorus chemistry?

This compound serves as a versatile precursor for synthesizing fluorophosphines and phosphoramidites. For example:

- Fluorination : Reacting this compound with sodium fluoride (NaF) in tetramethylene sulfone at 120°C produces Bis(dimethylamino)fluorophosphine (66% yield) via halide exchange .

- Ligand synthesis : It reacts with alcohols or amines to generate phosphite or phosphoramidite ligands, critical in asymmetric catalysis .

Q. What purification and storage protocols ensure stability of this compound?

- Purification : Distillation under reduced pressure (≤1 mmHg) with a fractionating column to remove residual PCl₃ or dimethylamine hydrochloride.

- Storage : Under inert gas (argon or nitrogen) at 2–8°C in moisture-resistant glassware. Reactivity with water mandates strict anhydrous handling .

Advanced Research Questions

Q. How do steric effects from dimethylamino groups influence the reactivity of this compound in cation formation?

Steric hindrance from the two dimethylamino groups prevents planarization during attempted cation formation with PCl₅. Unlike less hindered analogs (e.g., Bis(diethylamino)chlorophosphine), NMR studies show no evidence of phosphenium ion formation. Instead, partial complexation occurs without ligand displacement, as confirmed by minimal shifts in ³¹P NMR (−163.6 ppm to −167.5 ppm) .

Q. What challenges arise in characterizing this compound via NMR spectroscopy, and how are they mitigated?

- ³¹P NMR : The phosphorus signal appears as a singlet at δ −163.6 ppm, but overlapping signals from impurities (e.g., unreacted PCl₃ at δ +220 ppm) complicate analysis. High-field instruments (≥400 MHz) and inverse-gated decoupling improve resolution.

- ¹H NMR : The N(CH₃)₂ protons resonate as a doublet (δ 2.68 ppm, ³J₃₁P-H = 10 Hz). Deuterated solvents (e.g., CDCl₃) and degassing reduce line broadening .

Q. How does the reactivity of this compound compare to analogs like Bis(diethylamino)chlorophosphine in cross-coupling reactions?

- Electronic effects : The dimethylamino groups provide stronger electron donation, enhancing nucleophilicity at phosphorus.

- Steric effects : Dimethyl substituents reduce steric bulk compared to diethyl groups, enabling faster substitution kinetics. Comparative studies show 20% higher yields in Buchwald-Hartwig aminations when using ligands derived from this compound versus diethyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.